molecular formula C24H25N3O4S B12187755 1-benzyl-N-{2-[(naphthalen-2-ylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

1-benzyl-N-{2-[(naphthalen-2-ylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B12187755
M. Wt: 451.5 g/mol
InChI Key: HBZJZCIHZPMYTE-UHFFFAOYSA-N
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Description

1-Benzyl-N-{2-[(naphthalen-2-ylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidine-3-carboxamide core substituted with a benzyl group at position 1 and a sulfonamide-linked naphthalene moiety at the terminal ethylamine group. Its structure combines key pharmacophoric elements:

  • Pyrrolidinone scaffold: Known for conformational rigidity and hydrogen-bonding capacity, critical for enzyme inhibition .
  • Naphthalene sulfonamide: Enhances hydrophobic interactions and target binding, as seen in protease inhibitors .
  • Benzyl group: Modulates lipophilicity and membrane permeability .

While direct synthesis data for this compound are absent in the provided evidence, analogous methods (e.g., coupling carbodiimide-activated carboxylic acids with amines in DMF, followed by chromatographic purification) are well-documented for structurally related pyrrolidine carboxamides .

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

1-benzyl-N-[2-(naphthalen-2-ylsulfonylamino)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H25N3O4S/c28-23-15-21(17-27(23)16-18-6-2-1-3-7-18)24(29)25-12-13-26-32(30,31)22-11-10-19-8-4-5-9-20(19)14-22/h1-11,14,21,26H,12-13,15-17H2,(H,25,29)

InChI Key

HBZJZCIHZPMYTE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . The reaction conditions often include the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-{2-[(naphthalen-2-ylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution reaction. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

1-benzyl-N-{2-[(naphthalen-2-ylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific biological targets and pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 1-benzyl-N-{2-[(naphthalen-2-ylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can lead to various biological effects, such as the suppression of microbial growth or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents, biological activity, and synthetic efficiency. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Key Substituents Molecular Weight Biological Activity (IC₅₀, μM)* Synthesis Yield Reference
1-Benzyl-N-{2-[(naphthalen-2-ylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide (Target) Benzyl, naphthalene sulfonamide ~471.5† Not reported Not reported
1-(4-Chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide Chlorophenyl, dihydroisoquinoline sulfonamide 471.9 43.8–68.6‡ Not reported
(±)-Ethyl 2-(2-(1-(naphthalen-2-ylsulfonyl)pyrrolidine-3-carboxamido)thiazol-4-yl)acetate Naphthalene sulfonamide, thiazole 469.5 Not reported 95%
(RS)-1-Benzyl-N-[(RS)-3,4-dibenzyl-5-oxoimidazolidin-1-yl]-5-oxopyrrolidine-3-carboxamide Benzyl, dibenzylimidazolidinone 541.6 HNE inhibition (Ki = 0.6–1.2 nM) 29%
1-(3-Methoxyphenyl)-N-(1-naphthyl)-5-oxopyrrolidine-3-carboxamide Methoxyphenyl, 1-naphthyl 360.4 Antimitotic activity (IC₅₀ ~1 μM) Not reported

Notes: † Estimated based on analogous structures. ‡ Values from lack explicit context but may correspond to antiviral or protease inhibition.

Key Observations

Structural Variations and Activity: The naphthalene sulfonamide group in the target compound and (±)-ethyl derivative improves target binding compared to chlorophenyl or methoxyphenyl analogs .

Synthetic Efficiency :

  • The 95% yield of the thiazole-containing analog highlights the efficiency of sulfonylation reactions, whereas multi-step benzylations (e.g., ) yield <30%.

Biological Relevance :

  • The chlorophenyl analog shows moderate activity (IC₅₀ ~44–69 μM), likely against viral proteases, while the methoxyphenyl derivative exhibits antimitotic effects, emphasizing substituent-driven target specificity.

Research Implications and Limitations

  • Structural analogs with thiazole or imidazolidinone groups (e.g., ) demonstrate superior synthetic yields and bioactivity, guiding future derivatization strategies.

Biological Activity

1-benzyl-N-{2-[(naphthalen-2-ylsulfonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and neuroprotective domains. This article reviews the available literature, focusing on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a pyrrolidine core substituted with a benzyl group and a naphthalenesulfonamide moiety. This unique structure may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives against multidrug-resistant pathogens. For example, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown significant activity against Gram-positive bacteria and drug-resistant fungi, such as Staphylococcus aureus and Candida auris . The mechanism of action involves disruption of bacterial cell wall synthesis and interference with essential metabolic pathways.

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Acinetobacter baumanniiInhibitory
Klebsiella pneumoniaeInhibitory
Candida aurisInhibitory

Neuroprotective Activity

The compound has also been evaluated for neuroprotective effects. One study demonstrated that derivatives showed protective activity against NMDA-induced cytotoxicity in vitro. Notably, compound 12k exhibited higher potency than the reference drug ifenprodil, suggesting a potential application in treating neurodegenerative diseases . The mechanism involves attenuation of calcium influx and suppression of NR2B receptor upregulation.

Case Study 1: Neuroprotection

In a study investigating the neuroprotective properties of 5-oxopyrrolidine derivatives, compound 12k was found to significantly improve learning and memory in vivo. The results indicated that it could be a promising candidate for further development in neuroprotective therapies targeting the NR2B-NMDA receptor .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial efficacy of various derivatives against resistant strains. The results underscored the importance of structure-activity relationships (SAR) in developing effective antimicrobial agents. The study utilized broth microdilution techniques to assess the minimum inhibitory concentrations (MICs) against selected pathogens, revealing promising candidates for clinical use .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial : Disruption of bacterial cell wall synthesis and inhibition of essential enzymatic functions.
  • Neuroprotective : Modulation of ion channels (specifically NMDA receptors), leading to reduced excitotoxicity.

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